1-Bromo-4-[2-(4-methylindolo[2,3-b]quinoxalin-5-yl)ethoxy]benzene
Description
1-Bromo-4-[2-(4-methylindolo[2,3-b]quinoxalin-5-yl)ethoxy]benzene is a complex organic compound that features a brominated benzene ring linked to an indoloquinoxaline moiety via an ethoxy bridge
Properties
Molecular Formula |
C23H18BrN3O |
|---|---|
Molecular Weight |
432.3 g/mol |
IUPAC Name |
6-[2-(4-bromophenoxy)ethyl]-7-methylindolo[3,2-b]quinoxaline |
InChI |
InChI=1S/C23H18BrN3O/c1-15-5-4-6-18-21-23(26-20-8-3-2-7-19(20)25-21)27(22(15)18)13-14-28-17-11-9-16(24)10-12-17/h2-12H,13-14H2,1H3 |
InChI Key |
VKWIIUJGCWHMIR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)C3=NC4=CC=CC=C4N=C3N2CCOC5=CC=C(C=C5)Br |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-Bromo-4-[2-(4-methylindolo[2,3-b]quinoxalin-5-yl)ethoxy]benzene typically involves multiple steps:
Formation of the Indoloquinoxaline Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Bromination: The benzene ring is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride.
Etherification: The ethoxy linkage is introduced by reacting the brominated benzene with an appropriate ethoxy-containing reagent under basic conditions.
Industrial production methods would likely involve optimization of these steps to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
1-Bromo-4-[2-(4-methylindolo[2,3-b]quinoxalin-5-yl)ethoxy]benzene can undergo various chemical reactions:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles (e.g., amines, thiols) under suitable conditions.
Oxidation and Reduction: The indoloquinoxaline moiety can be oxidized or reduced, altering its electronic properties and reactivity.
Coupling Reactions: The compound can participate in cross-coupling reactions (e.g., Suzuki, Heck) to form more complex structures.
Common reagents include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate, and reducing agents like sodium borohydride. Major products depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry: Its indoloquinoxaline core is a bioactive scaffold that can be modified to develop new drugs for cancer, microbial infections, and other diseases.
Materials Science: The compound can be used to synthesize novel materials with unique electronic and optical properties.
Chemical Biology: It can serve as a probe to study biological processes and molecular interactions.
Mechanism of Action
The mechanism of action of 1-Bromo-4-[2-(4-methylindolo[2,3-b]quinoxalin-5-yl)ethoxy]benzene depends on its specific application:
Biological Activity: The indoloquinoxaline moiety can interact with DNA, proteins, and enzymes, affecting cellular processes and signaling pathways.
Material Properties: The electronic structure of the compound influences its behavior in electronic devices and sensors.
Comparison with Similar Compounds
1-Bromo-4-[2-(4-methylindolo[2,3-b]quinoxalin-5-yl)ethoxy]benzene can be compared with other brominated benzene derivatives and indoloquinoxaline compounds:
1-Bromo-4-[1-(4-bromophenyl)-2,2-dichlorovinyl]benzene: This compound has a different substitution pattern and electronic properties.
1-Bromo-4-(1,2-dibromoethyl)benzene: Another brominated benzene derivative with distinct reactivity and applications.
The uniqueness of 1-Bromo-4-[2-(4-methylindolo[2,3-b]quinoxalin-5-yl)ethoxy]benzene lies in its combination of a brominated benzene ring and an indoloquinoxaline moiety, offering a versatile platform for further functionalization and application.
Biological Activity
1-Bromo-4-[2-(4-methylindolo[2,3-b]quinoxalin-5-yl)ethoxy]benzene is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, focusing on its anticancer and antimicrobial properties, as well as its mechanisms of action.
Chemical Structure and Properties
The compound's structure can be broken down into key components that contribute to its biological activity:
- Bromo Group : The presence of bromine can enhance the lipophilicity and biological activity of organic compounds.
- Indoloquinoxaline Framework : This moiety is known for its diverse biological properties, including anticancer and antimicrobial activities.
The molecular formula for 1-Bromo-4-[2-(4-methylindolo[2,3-b]quinoxalin-5-yl)ethoxy]benzene is with a molecular weight of approximately 394.30 g/mol.
Anticancer Activity
Research indicates that derivatives of indoloquinoxalines exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that compounds with similar structures to 1-Bromo-4-[2-(4-methylindolo[2,3-b]quinoxalin-5-yl)ethoxy]benzene demonstrate:
- High Cytotoxicity : Many indoloquinoxaline derivatives have IC50 values in the low micromolar range against tumor cell lines, indicating potent anticancer properties. For example, some derivatives have shown IC50 values ranging from 0.01 to 0.06 μg/mL, significantly lower than established chemotherapeutic agents like doxorubicin .
- Mechanism of Action : The anticancer effects are often attributed to the induction of apoptosis in cancer cells and inhibition of cell proliferation through various signaling pathways, including those involving p53 and other tumor suppressor genes .
Antimicrobial Activity
In addition to anticancer properties, indoloquinoxaline derivatives have been reported to possess antimicrobial activity:
- Broad Spectrum : Compounds similar to 1-Bromo-4-[2-(4-methylindolo[2,3-b]quinoxalin-5-yl)ethoxy]benzene have shown effectiveness against both Gram-positive and Gram-negative bacteria. Studies indicate high degrees of inhibition against tested bacterial strains with IC50 values typically exceeding those of standard antibiotics .
Study 1: Anticancer Evaluation
A study published in a peer-reviewed journal synthesized several indoloquinoxaline derivatives and evaluated their cytotoxicity against human cancer cell lines. The results indicated that certain derivatives exhibited greater cytotoxicity than doxorubicin, with minimal toxicity towards normal cells (IC50 > 100 μg/mL) .
Study 2: Antimicrobial Testing
Another research effort assessed the antimicrobial properties of indoloquinoxaline derivatives against various bacterial strains. The findings revealed significant antibacterial activity, suggesting potential applications in treating infections caused by resistant bacterial strains .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 394.30 g/mol |
| IC50 (Anticancer Activity) | 0.01 - 0.06 μg/mL |
| IC50 (Antimicrobial Activity) | Varies by strain |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
